molecular formula C18H18ClN7O2 B12381502 A3AR agonist 4

A3AR agonist 4

Cat. No.: B12381502
M. Wt: 399.8 g/mol
InChI Key: RIYADXGVGVSFRE-WESMQSEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A3AR agonist 4 is a selective agonist for the A3 adenosine receptor, which is a G protein-coupled receptor. This compound has shown significant potential in various therapeutic areas, including inflammation, pain, and cancer. The A3 adenosine receptor is overexpressed in pathological human cells, making it a promising target for drug development .

Preparation Methods

The synthesis of A3AR agonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

A3AR agonist 4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Scientific Research Applications

A3AR agonist 4 has a wide range of scientific research applications, including:

Mechanism of Action

A3AR agonist 4 exerts its effects by binding to the A3 adenosine receptor, which is coupled to Gi proteins. This binding inhibits the production of cyclic adenosine monophosphate (cAMP) and activates various downstream signaling pathways. The molecular targets and pathways involved include the inhibition of voltage-dependent calcium currents, reduction of cytokine production, and modulation of immune cell responses . These actions contribute to the compound’s anti-inflammatory, anticancer, and analgesic effects .

Comparison with Similar Compounds

A3AR agonist 4 is unique compared to other similar compounds due to its high selectivity and potency for the A3 adenosine receptor. Similar compounds include:

This compound stands out due to its specific binding affinity and the range of therapeutic applications it offers, making it a valuable compound in both research and clinical settings .

Properties

Molecular Formula

C18H18ClN7O2

Molecular Weight

399.8 g/mol

IUPAC Name

(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)-1-(1-methyl-1,2,4-triazol-3-yl)bicyclo[3.1.0]hexane-2,3-diol

InChI

InChI=1S/C18H18ClN7O2/c1-7-3-8-10(22-7)11-16(23-15(8)19)26(6-20-11)12-9-4-18(9,14(28)13(12)27)17-21-5-25(2)24-17/h3,5-6,9,12-14,22,27-28H,4H2,1-2H3/t9-,12-,13+,14+,18+/m1/s1

InChI Key

RIYADXGVGVSFRE-WESMQSEESA-N

Isomeric SMILES

CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C6=NN(C=N6)C

Canonical SMILES

CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5(C(C4O)O)C6=NN(C=N6)C

Origin of Product

United States

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